5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-cyclohexyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLZXYCPBRLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169463 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285240-07-4 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1285240-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nucleophilic Substitution on Halogenated Pyrimidine Intermediates
A foundational approach involves the functionalization of halogenated pyrimidine precursors. For example, 5-bromopyrimidine-4-carboxylic acid esters serve as key intermediates for introducing alkoxy or alkyl groups at specific positions. The Minisci reaction, a radical-based alkoxycarbonylation method, has been successfully applied to synthesize ethyl 5-bromopyrimidine-4-carboxylate in a regioselective manner. This reaction employs Fe(II)-mediated decomposition of alkylpyruvate peroxides to generate alkoxycarbonyl radicals, which selectively attack the electron-deficient C4 position of 5-bromopyrimidine.
Reaction conditions :
- Solvent : Toluene-water biphasic system (to minimize polysubstitution).
- Catalyst : FeSO₄·7H₂O.
- Temperature : 0°C to room temperature.
- Yield : 48% for ethyl 5-bromopyrimidine-4-carboxylate after vacuum distillation.
This method’s regioselectivity is attributed to the polar effects of the bromine atom, which directs radical addition to the C4 position. Subsequent hydrolysis of the ester to the carboxylic acid is achievable under alkaline conditions, though yields may vary due to competing decarboxylation.
Cyclohexyloxy Group Introduction via Alkoxylation
The cyclohexyloxy moiety at the C5 position of the pyrimidine ring is typically introduced through nucleophilic substitution. A halogen atom at C5 (e.g., bromine) is displaced by cyclohexanol under acidic or basic conditions. For instance:
Base-mediated alkoxylation :
Acid-catalyzed alkoxylation :
- Catalyst : H₂SO₄ or p-toluenesulfonic acid (PTSA).
- Solvent : Toluene or dioxane.
- Reaction Time : 12–24 hours.
The choice of base or acid depends on the stability of the pyrimidine core. Basic conditions may risk ester hydrolysis, necessitating careful stoichiometric control.
Isopropyl Group Installation at C2
The C2 isopropyl group can be introduced via:
- Friedel-Crafts alkylation : Using isopropyl chloride and AlCl₃. However, this method risks over-alkylation and poor regioselectivity.
- Cross-coupling reactions : Suzuki-Miyaura coupling with isopropylboronic acid, though this requires a pre-functionalized pyrimidine (e.g., 2-chloropyrimidine).
A more reliable approach involves starting with a pre-substituted pyrimidine. For example, 2-isopropylpyrimidine-4-carboxylic acid derivatives can be synthesized from 2-chloropyrimidine via nucleophilic substitution with isopropylmagnesium bromide.
Optimization of Carboxylic Acid Formation
Ester Hydrolysis
The final step in synthesizing 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid involves hydrolyzing the ethyl or methyl ester to the free carboxylic acid. Two common methods are:
Basic hydrolysis :
Acidic hydrolysis :
Direct Carboxylation Strategies
Alternative routes bypass ester intermediates entirely. For example, the Koch-Haaf reaction (carboxylation using CO and sulfuric acid) has been explored for pyrimidines, but its applicability to substituted derivatives like the target compound remains unverified.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid serves as a versatile scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Therapeutic Potential
Research indicates that derivatives of pyrimidine compounds exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The compound's ability to interact with specific receptors may be leveraged to develop treatments for conditions such as multiple sclerosis and other autoimmune diseases .
Biochemical Studies
The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor or modulator in enzymatic reactions provides insights into cellular processes and disease mechanisms.
Case Studies
- Enzyme Inhibition : Studies have shown that certain pyrimidine derivatives can inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
- Receptor Binding : Investigations into the binding affinities of this compound to various receptors have highlighted its potential as a lead compound for drug development targeting neurological disorders.
Synthesis and Development
The synthesis of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been documented through various chemical pathways, often involving the modification of existing pyrimidine frameworks. The development of synthetic routes is essential for scaling up production for research and therapeutic applications.
Synthetic Pathways
- Coupling Reactions : Utilizing coupling agents to link cyclohexyl and propan-2-yl groups to the pyrimidine core.
- Functional Group Modifications : Altering carboxylic acid functionalities to enhance solubility and bioavailability.
Drug Formulation
The compound's physicochemical properties make it suitable for formulation into various drug delivery systems, including oral tablets and injectable solutions. Its stability under physiological conditions is a critical factor for its development as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 5
The substituent at position 5 critically influences physicochemical properties and biological interactions:
Key Observations :
Substituent Variations at Position 2
The isopropyl group at position 2 is a conserved feature in many analogs, though some derivatives incorporate bicyclic systems:
Key Observations :
Carboxylic Acid at Position 4
The –COOH group enables ionization (pKa ~4.5–5.0), enhancing solubility in physiological environments. Analogous compounds, such as 2-Methylsulfanylpyrimidine-4-carboxylic acid (similarity score 0.85 ), replace –COOH with –SMe, reducing acidity and hydrogen-bonding capacity.
Biologische Aktivität
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS No. 1285240-07-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This compound's structure includes a cyclohexyl ether and an isopropyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its inhibitory effects on COX-2, anticancer properties, and other relevant pharmacological activities.
The molecular formula of 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is C14H20N2O3, with a molecular weight of 264.32 g/mol. The compound features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 1285240-07-4 |
COX-2 Inhibition
Research indicates that compounds similar to 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid exhibit significant COX-2 inhibitory activity. A study highlighted several pyrimidine derivatives that demonstrated potent COX-2 inhibition with IC50 values in the submicromolar range. Specifically, compounds related to this structure showed comparable or superior inhibition when compared to established COX-2 inhibitors like Celecoxib and Nimesulide .
Table: COX-2 Inhibition Data
| Compound | IC50 (µM) | % Inhibition at 10^-8 M |
|---|---|---|
| Celecoxib | 0.17 | >50 |
| Nimesulide | 1.68 | >50 |
| 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid | TBD | TBD |
Anticancer Activity
In addition to its COX-2 inhibitory effects, this compound has shown promising anticancer activity in vitro. In studies involving various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), it exhibited significant cytotoxicity with IC50 values in the nanomolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly sub-G1 and G2/M phases .
Table: Anticancer Activity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis induction |
| A549 | TBD | Cell cycle arrest |
| HepG2 | TBD | Increased apoptotic rates |
Safety Profile
The safety profile of this compound is also crucial for its potential therapeutic applications. Risk and safety statements indicate that it may cause irritation and requires caution during handling. Specific hazard statements include H335 (may cause respiratory irritation), H302 (harmful if swallowed), and H315 (causes skin irritation) .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives similar to 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid:
- Study on COX Inhibition : A comparative analysis demonstrated that certain pyrimidine derivatives exhibited over 75% inhibition of COX-2 at low concentrations, suggesting their potential as anti-inflammatory agents .
- Anticancer Efficacy : Another study reported that these compounds not only inhibited cancer cell proliferation but also induced apoptosis effectively, indicating their dual role as anti-inflammatory and anticancer agents .
- In Silico Studies : Computational modeling has suggested favorable pharmacokinetic properties for these compounds, including good oral bioavailability and minimal drug-drug interactions, enhancing their therapeutic potential .
Q & A
Basic: What are the established synthetic routes for 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For analogs like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, a common approach involves:
Condensation : Reacting aldehyde precursors (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under acidic or basic conditions.
Cyclization : Using catalysts such as palladium or copper in solvents like DMF or toluene to form heterocyclic cores.
Functionalization : Introducing substituents (e.g., cyclohexyloxy groups) via nucleophilic substitution or esterification.
Optimization Strategies :
- Catalyst Screening : Test Pd/Cu-based catalysts for cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Gradual heating (80–120°C) minimizes side reactions.
- Purity Monitoring : Use HPLC or LC-MS to track byproducts and adjust stoichiometry .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexyloxy CH₂ groups at δ 1.2–1.8 ppm) and carbonyl carbons (δ ~170 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent connectivity.
IR Spectroscopy : Confirm carboxylic acid (-COOH) stretching vibrations (~2500–3300 cm⁻¹ broad, C=O ~1700 cm⁻¹).
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of cyclohexyloxy moiety).
X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., bond angles in pyrimidine rings, as seen in cyclohexylmethyl analogs) .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or compound concentrations.
- Purity Issues : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and repeat assays.
- Solubility Effects : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability.
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to benchmark activity.
- Meta-Analysis : Compare data across ≥3 independent studies to identify trends .
Advanced: What strategies are recommended for minimizing byproduct formation during synthesis, particularly under varying catalytic conditions?
Methodological Answer:
Byproducts often arise from incomplete cyclization or over-functionalization. Mitigation strategies include:
Catalyst Optimization :
- Use Pd(OAc)₂ with ligands (e.g., PPh₃) to enhance regioselectivity.
- Avoid excess catalyst (≤5 mol%) to prevent undesired cross-coupling.
Stepwise Functionalization : Introduce cyclohexyloxy groups after pyrimidine core formation to reduce steric interference.
Solvent Screening : Replace toluene with THF for better intermediate stability.
In Situ Monitoring : Use TLC or FTIR to halt reactions at ~90% completion, minimizing degradation .
Advanced: How does the steric hindrance of the cyclohexyloxy group influence the compound’s reactivity in substitution or cyclization reactions?
Methodological Answer:
The bulky cyclohexyloxy group:
- Reduces Nucleophilic Attack : Steric shielding at the 5-position slows SN2 reactions. Use stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures (80–100°C).
- Affects Cyclization Kinetics : Intramolecular reactions (e.g., forming oxazolo rings) require longer reaction times (24–48 hrs) due to restricted conformational flexibility.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict transition-state geometries and optimize reaction pathways .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to target enzymes, and how can these be validated experimentally?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with carboxylic acid groups.
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure KD values for enzyme-ligand complexes.
- Enzyme Inhibition Assays : Compare IC50 values against computational predictions .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies, given its structural complexity?
Methodological Answer:
Purification : Pre-purify via column chromatography (silica gel, hexane/EtOAc gradient).
Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
Temperature Gradients : Use cryocooling (100 K) to stabilize crystals.
Additive Screening : Introduce small molecules (e.g., crown ethers) to template crystal packing, as demonstrated for cyclohexylmethyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
